molecular formula C19H18N2O3S2 B2511388 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 1421472-06-1

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No. B2511388
CAS RN: 1421472-06-1
M. Wt: 386.48
InChI Key: AOUNQGFJKBZFCY-UHFFFAOYSA-N
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Description

The compound "1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone" is a chemical entity that appears to be related to a class of organic compounds known for their potential biological activities. The related compounds discussed in the provided papers include various derivatives of azetidinones and thiazoles, which have been synthesized and evaluated for their antimicrobial properties. These compounds are characterized by the presence of a four-membered azetidinone ring and a benzo[d]thiazole moiety, which are common structural features in medicinal chemistry due to their pharmacological potential.

Synthesis Analysis

The synthesis of related azetidinone derivatives typically involves the reaction of chloroacetyl chloride with Schiff's bases or aromatic amines to form the azetidinone ring . In the case of thiazole derivatives, the synthesis may involve cyclization reactions using DMF/POCl3 or reactions with diazotized aromatic amines . The synthesis of these compounds is often followed by characterization using various spectroscopic methods, such as FT-IR, NMR, and UV-Vis spectroscopy, to confirm the structure of the newly synthesized molecules .

Molecular Structure Analysis

The molecular structure of azetidinone and thiazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties of the compounds, such as vibrational modes and chemical shifts, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of azetidinone and thiazole derivatives is influenced by the functional groups present in the molecules. These compounds can undergo further chemical transformations, such as formylation reactions to introduce additional functional groups or to create new heterocyclic systems . The reactivity of these compounds is an important aspect of their potential as antimicrobial agents, as it can affect their mechanism of action and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone and thiazole derivatives, such as solubility, melting point, and thermal stability, are important for their practical application. Thermal analysis methods like TG/DTA are used to study the behavior of these compounds under temperature changes . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, are also analyzed to gain insights into the reactivity and interaction of these compounds with other molecules .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with benzothiazole and azetidinone (β-lactam) structures have been synthesized for their biological activities. For instance, novel diastereoselective benzothiazole β-lactam conjugates were synthesized, showing moderate antimicrobial activities and potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018). These findings suggest that the compound could be explored for antimicrobial properties.

Antimicrobial and Antifungal Activities

Research on similar compounds has demonstrated significant antimicrobial and antifungal activities. For example, synthesis and screening of novel thiazolyl pyrazole and benzoxazole derivatives have been undertaken, revealing their capability as antibacterial agents (Landage et al., 2019). This aligns with the potential of the compound to serve as a framework for developing new antibacterial and antifungal medications.

Anticancer Properties

Compounds featuring benzothiazole units have been investigated for their anticancer properties. A notable study synthesized trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, demonstrating their synthesis through environmentally benign procedures and evaluating their antioxidant activities (Bonacorso et al., 2016). Such compounds, by extension, hint at the potential antioxidant and anticancer applications of the target compound.

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-6-8-15(9-7-13)25-12-18(22)21-10-14(11-21)24-19-20-16-4-2-3-5-17(16)26-19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUNQGFJKBZFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

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